1,5-Bis(chloromethyl)naphthalene
Overview
Description
1,5-Bis(chloromethyl)naphthalene is an organic compound with the molecular formula C₁₂H₁₀Cl₂. It is a derivative of naphthalene, where two chlorine atoms are substituted at the 1 and 5 positions of the naphthalene ring. This compound is known for its applications in organic synthesis and material science due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Bis(chloromethyl)naphthalene can be synthesized through the chloromethylation of naphthalene. The process involves the reaction of naphthalene with paraformaldehyde and hydrochloric acid in the presence of a catalyst such as phosphoric acid. The reaction is typically carried out at elevated temperatures (60-90°C) to ensure high conversion rates .
Industrial Production Methods: In industrial settings, the chloromethylation process is optimized by using different catalysts and solvents to improve yield and purity. Common catalysts include zinc chloride, tin chloride, and arsenic chloride, while solvents like glacial acetic acid and diethyl ether are used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 1,5-Bis(chloromethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are used to convert the compound into its reduced forms.
Major Products: The major products formed from these reactions include various substituted naphthalene derivatives, which have applications in different fields of chemistry and material science .
Scientific Research Applications
1,5-Bis(chloromethyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The compound has been studied for its potential antifungal and antibacterial properties.
Industry: It is used in the production of organic light-emitting devices (OLEDs) and other advanced materials.
Mechanism of Action
The mechanism by which 1,5-Bis(chloromethyl)naphthalene exerts its effects involves the interaction of its chloromethyl groups with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, thereby altering their structure and function .
Comparison with Similar Compounds
1,4-Bis(chloromethyl)naphthalene: Similar in structure but with chlorine atoms at the 1 and 4 positions.
1-Chloromethylnaphthalene: Contains only one chloromethyl group.
1,1’-Dinaphthylmethane: A related compound with different substitution patterns.
Uniqueness: 1,5-Bis(chloromethyl)naphthalene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties compared to its analogs .
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique chemical properties make it a valuable building block in organic synthesis and material science.
Properties
IUPAC Name |
1,5-bis(chloromethyl)naphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2/c13-7-9-3-1-5-11-10(8-14)4-2-6-12(9)11/h1-6H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTAZXHBEBIQQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=C(C2=C1)CCl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90169579 | |
Record name | 1,5-Bis(chloromethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90169579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1733-76-2 | |
Record name | 1,5-Bis(chloromethyl)naphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1733-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Bis(chloromethyl)naphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001733762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1733-76-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83233 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,5-Bis(chloromethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90169579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-bis(chloromethyl)naphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.518 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,5-BIS(CHLOROMETHYL)NAPHTHALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PM4HK5WJ6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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